molecular formula C22H16ClNO2 B14246612 3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one CAS No. 494859-28-8

3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one

Cat. No.: B14246612
CAS No.: 494859-28-8
M. Wt: 361.8 g/mol
InChI Key: JFCNKYKWPXNERR-UHFFFAOYSA-N
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Description

3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a chloromethyl biphenyl group. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl intermediate, which is then chlorinated and methylated. The quinolinone core is synthesized separately and then coupled with the biphenyl intermediate under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the quinolinone core or the biphenyl substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and pathways.

    Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity and interaction with target molecules help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Losartan: A biphenyl derivative used as an antihypertensive drug.

    Venetoclax: A biphenyl compound used in cancer therapy.

Uniqueness

3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a quinolinone core and a chloromethyl biphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

494859-28-8

Molecular Formula

C22H16ClNO2

Molecular Weight

361.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-2-methylphenyl]-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C22H16ClNO2/c1-13-6-7-15(14-8-10-16(23)11-9-14)12-18(13)20-21(25)17-4-2-3-5-19(17)24-22(20)26/h2-12H,1H3,(H2,24,25,26)

InChI Key

JFCNKYKWPXNERR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4NC3=O)O

Origin of Product

United States

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